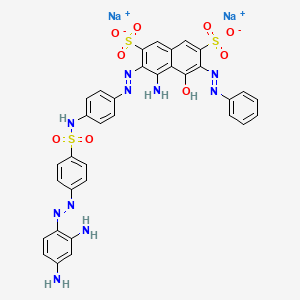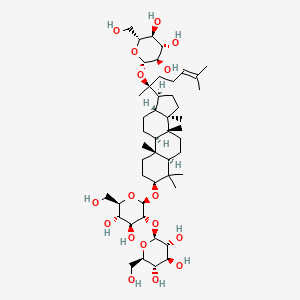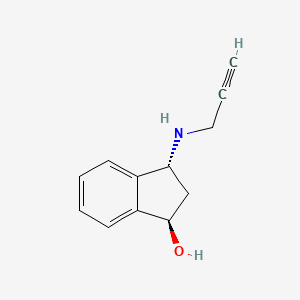
rac-trans-1-Déshydroxylation de la Rasagiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-trans-1-Deshydroxy Rasagiline is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an indene backbone and a prop-2-ynylamino group, makes it an interesting subject for scientific research.
Applications De Recherche Scientifique
rac-trans-1-Deshydroxy Rasagiline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of Rac-trans-1-Deshydroxy Rasagiline is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolic degradation of dopamine in the central nervous system .
Mode of Action
Rac-trans-1-Deshydroxy Rasagiline acts as an irreversible inhibitor of MAO-B . It binds to the enzyme and inhibits its activity, leading to an increase in extracellular levels of dopamine in the striatum . This inhibition is believed to be the primary mechanism underlying the compound’s pharmacological effects .
Biochemical Pathways
By inhibiting MAO-B, Rac-trans-1-Deshydroxy Rasagiline affects the dopaminergic pathway . This pathway is responsible for the production, release, and degradation of dopamine, a neurotransmitter that plays a critical role in motor control and reward. By increasing dopamine levels, the compound can help alleviate symptoms associated with conditions like Parkinson’s disease .
Pharmacokinetics
Rac-trans-1-Deshydroxy Rasagiline undergoes extensive hepatic metabolism , primarily by cytochrome P450 type 1A2 (CYP1A2) . The compound’s bioavailability is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). For instance, a study on the pharmacokinetics of a rasagiline transdermal patch showed that it significantly improved the absorption of rasagiline, with more balanced peak concentrations compared to the oral tablet .
Result of Action
The inhibition of MAO-B and the subsequent increase in dopamine levels can lead to improved motor function in patients with Parkinson’s disease . This is because dopamine is crucial for the smooth and coordinated functioning of the body’s muscles and movement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-1-Deshydroxy Rasagiline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and propargylamine.
Reaction Conditions: The key steps involve the formation of the indene backbone, followed by the introduction of the prop-2-ynylamino group. This can be achieved through a series of reactions, including
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of rac-trans-1-Deshydroxy Rasagiline may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
rac-trans-1-Deshydroxy Rasagiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce fully hydrogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-trans-1-Deshydroxy Rasagiline: shares similarities with other indene derivatives and prop-2-ynylamino compounds.
Indene Derivatives: Compounds with similar indene backbones, such as indan-1-ol and indene-2-carboxylic acid.
Prop-2-ynylamino Compounds: Molecules containing the prop-2-ynylamino group, such as propargylamine derivatives.
Uniqueness
The uniqueness of rac-trans-1-Deshydroxy Rasagiline lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
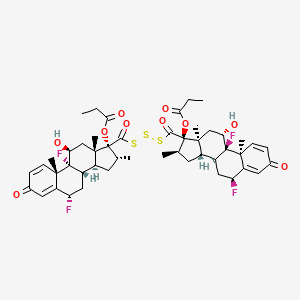
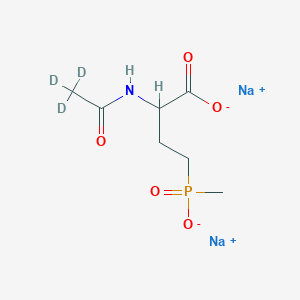
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5alpha)]-](/img/new.no-structure.jpg)

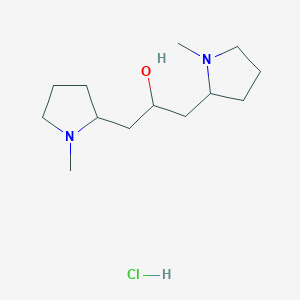
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
